An In-Depth Technical Guide to H-Asp(OtBu)-OMe·HCl: Chemical Structure, Synthesis, and Application
An In-Depth Technical Guide to H-Asp(OtBu)-OMe·HCl: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of L-Aspartic acid β-tert-butyl α-methyl ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OMe·HCl. This valuable amino acid derivative is a cornerstone in modern peptide synthesis and the development of peptidomimetics. We will delve into its chemical architecture, explore the strategic rationale behind its synthesis, provide a detailed experimental protocol, and discuss its characterization.
Unveiling the Chemical Architecture and Strategic Importance
H-Asp(OtBu)-OMe·HCl is a synthetically modified form of the amino acid L-aspartic acid. Its structure is characterized by the protection of its three functional groups: the α-amino group is protonated as a hydrochloride salt, the α-carboxyl group is esterified with a methyl group (OMe), and the side-chain β-carboxyl group is protected as a tert-butyl ester (OtBu).
The strategic placement of these protecting groups is paramount to its utility in chemical synthesis.[1][2] In peptide synthesis, it is crucial to selectively form amide bonds between the α-amino group of one amino acid and the α-carboxyl group of another. The protecting groups on H-Asp(OtBu)-OMe·HCl prevent unwanted side reactions at the amino and side-chain carboxyl functionalities. The hydrochloride salt form enhances the compound's stability and solubility in various organic solvents, making it easier to handle in a laboratory setting.[3]
Table 1: Physicochemical Properties of H-Asp(OtBu)-OMe·HCl
| Property | Value | References |
| CAS Number | 2673-19-0 | [2][4][5] |
| Molecular Formula | C₉H₁₈ClNO₄ | [2][6][5] |
| Molecular Weight | 239.70 g/mol | [4][6][7] |
| Appearance | White to off-white powder | [2][6] |
| Melting Point | 167 °C (decomposes) | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][5] |
The Synthetic Pathway: A Multi-Step Approach
The synthesis of H-Asp(OtBu)-OMe·HCl is a multi-step process that typically begins with commercially available L-aspartic acid. The general strategy involves the sequential protection of the functional groups, culminating in the deprotection of the α-amino group to yield the desired hydrochloride salt. A common and logical synthetic route proceeds through an N-protected intermediate, such as N-Boc-L-aspartic acid.
The following diagram illustrates a plausible and widely utilized synthetic workflow:
Caption: Synthetic workflow for H-Asp(OtBu)-OMe·HCl.
Causality Behind Experimental Choices
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N-Protection with Boc Anhydride: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[8] The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a standard and efficient method for the introduction of the Boc group.[1]
-
Fischer-Speier Esterification for the Methyl Ester: The formation of the methyl ester at the α-carboxyl group is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a classic and cost-effective method. The reaction is reversible, and using an excess of methanol can drive the equilibrium towards the product.
-
tert-Butylation of the β-Carboxylic Acid: The introduction of the bulky tert-butyl ester at the β-carboxyl group is a critical step. This is often accomplished by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst. The tert-butyl group is highly resistant to cleavage by many reagents, providing robust protection during subsequent synthetic steps.
-
Acidic Deprotection to the Hydrochloride Salt: The final step involves the removal of the N-Boc protecting group. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane, efficiently cleaves the Boc group and simultaneously forms the stable hydrochloride salt of the free amine.
Experimental Protocol: A Step-by-Step Methodology
The following is a representative, field-proven protocol for the synthesis of H-Asp(OtBu)-OMe·HCl, synthesized from literature precedents for analogous transformations.
Step 1: Synthesis of N-Boc-L-aspartic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide or triethylamine, to adjust the pH to approximately 9-10.
-
Boc Protection: While maintaining the temperature and pH, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, acidify the mixture with a cold aqueous solution of citric acid or HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid as a solid.
Step 2: Synthesis of N-Boc-L-aspartic acid α-methyl ester
-
Esterification: Dissolve N-Boc-L-aspartic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Neutralization and Extraction: After completion, cool the reaction mixture and neutralize the acid with a mild base like sodium bicarbonate. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-L-aspartic acid α-methyl ester. This can be purified further by column chromatography if necessary.
Step 3: Synthesis of Boc-Asp(OtBu)-OMe
-
Reaction Setup: Dissolve the N-Boc-L-aspartic acid α-methyl ester in a suitable solvent like dichloromethane or tert-butyl acetate.
-
tert-Butylation: Cool the solution in an ice bath and add a catalytic amount of a strong acid like sulfuric acid or perchloric acid. Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Reaction Monitoring: Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer to obtain the crude Boc-Asp(OtBu)-OMe. Purify by column chromatography on silica gel.
Step 4: Synthesis of H-Asp(OtBu)-OMe·HCl
-
Deprotection: Dissolve the purified Boc-Asp(OtBu)-OMe in an anhydrous solvent such as dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in dioxane (typically 4 M) and stir the mixture at room temperature.
-
Precipitation and Isolation: The deprotected product will precipitate out of the solution as the hydrochloride salt. The reaction is typically complete within a few hours. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Asp(OtBu)-OMe·HCl as a white solid.
Characterization: Validating the Final Product
The identity and purity of the synthesized H-Asp(OtBu)-OMe·HCl must be confirmed through various analytical techniques.
Table 2: Expected Spectroscopic Data for H-Asp(OtBu)-OMe·HCl
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.45 ppm), the methyl ester protons (singlet, ~3.70 ppm), the α-proton (triplet or multiplet, ~4.0-4.2 ppm), and the β-protons (multiplet, ~2.8-3.0 ppm). The amino protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbons of the esters, the α- and β-carbons of the aspartate backbone, and the carbons of the tert-butyl and methyl groups. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester groups, and C-O stretching vibrations. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the free amine (C₉H₁₇NO₄) and characteristic fragmentation patterns. |
Conclusion
H-Asp(OtBu)-OMe·HCl is a strategically designed and indispensable building block in the field of peptide chemistry. Its synthesis, while multi-stepped, relies on well-established and robust organic transformations. A thorough understanding of the rationale behind each synthetic step and the ability to meticulously execute the experimental protocols are crucial for obtaining a high-purity product. The comprehensive characterization of the final compound ensures its suitability for demanding applications in research and drug development.
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